

Fundamental interactions of Rubidium-87 with light

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium-87

Cat. No.: B1240521

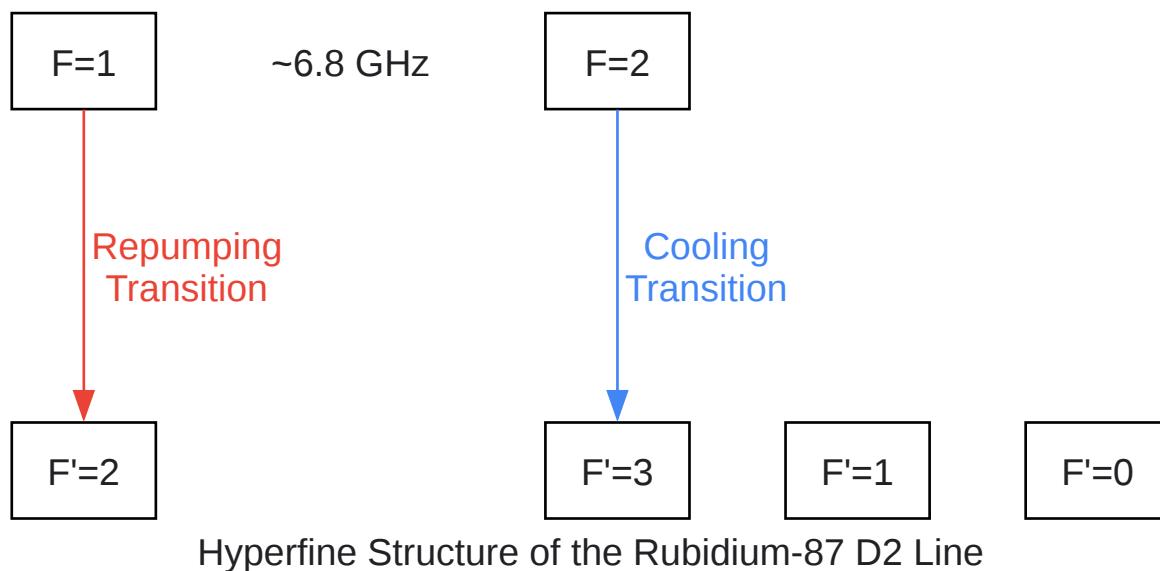
[Get Quote](#)

An In-depth Technical Guide to the Fundamental Interactions of **Rubidium-87** with Light

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the interaction between light and **Rubidium-87** (⁸⁷Rb) atoms. It details the atom's fundamental properties, key experimental methodologies, and the application of these interactions in cutting-edge research and technology.

Atomic Structure of Rubidium-87


Rubidium-87 is an alkali metal with a single valence electron, making its atomic structure analogous to that of hydrogen. This simplicity allows for precise theoretical modeling and experimental control. Its interactions with light are primarily governed by the D-line transitions, which connect the ground state to the first excited states.

The ⁸⁷Rb atom has a nuclear spin of $I = 3/2$. The coupling between the nuclear spin (I) and the total electronic angular momentum (J) results in a hyperfine structure, splitting the electronic energy levels into multiple sublevels, each characterized by the total atomic angular momentum quantum number, F (where $F = I + J$).^{[1][2]} These precisely defined energy levels are fundamental to the techniques described below.

The D-lines are a fine-structure doublet:

- D1 Line: $5^2S_{1,2} \rightarrow 5^2P_{1,2}$ transition.
- D2 Line: $5^2S_{1,2} \rightarrow 5^2P_{3,2}$ transition.^[3]

The hyperfine structure of the D2 line is particularly important for many applications, such as laser cooling. The ground state ($5^2S_{1,2}$) is split into two levels ($F=1$ and $F=2$), separated by approximately 6.8 GHz.^{[1][4]} The excited state ($5^2P_{3,2}$) splits into four levels ($F'=0, 1, 2$, and 3).^[2]

[Click to download full resolution via product page](#)

Rubidium-87 D2 line hyperfine energy levels.

Table 1: Fundamental Properties of Rubidium-87

Property	Value
Atomic Number (Z)	37
Mass Number (A)	87
Atomic Mass	86.909180529(6) u[5]
Natural Abundance	27.83%[6]
Nuclear Spin (I)	3/2[2]
Half-life	4.97 x 10 ¹⁰ years[5]
Magnetic Dipole Moment	+2.751324(74) μ N[5]

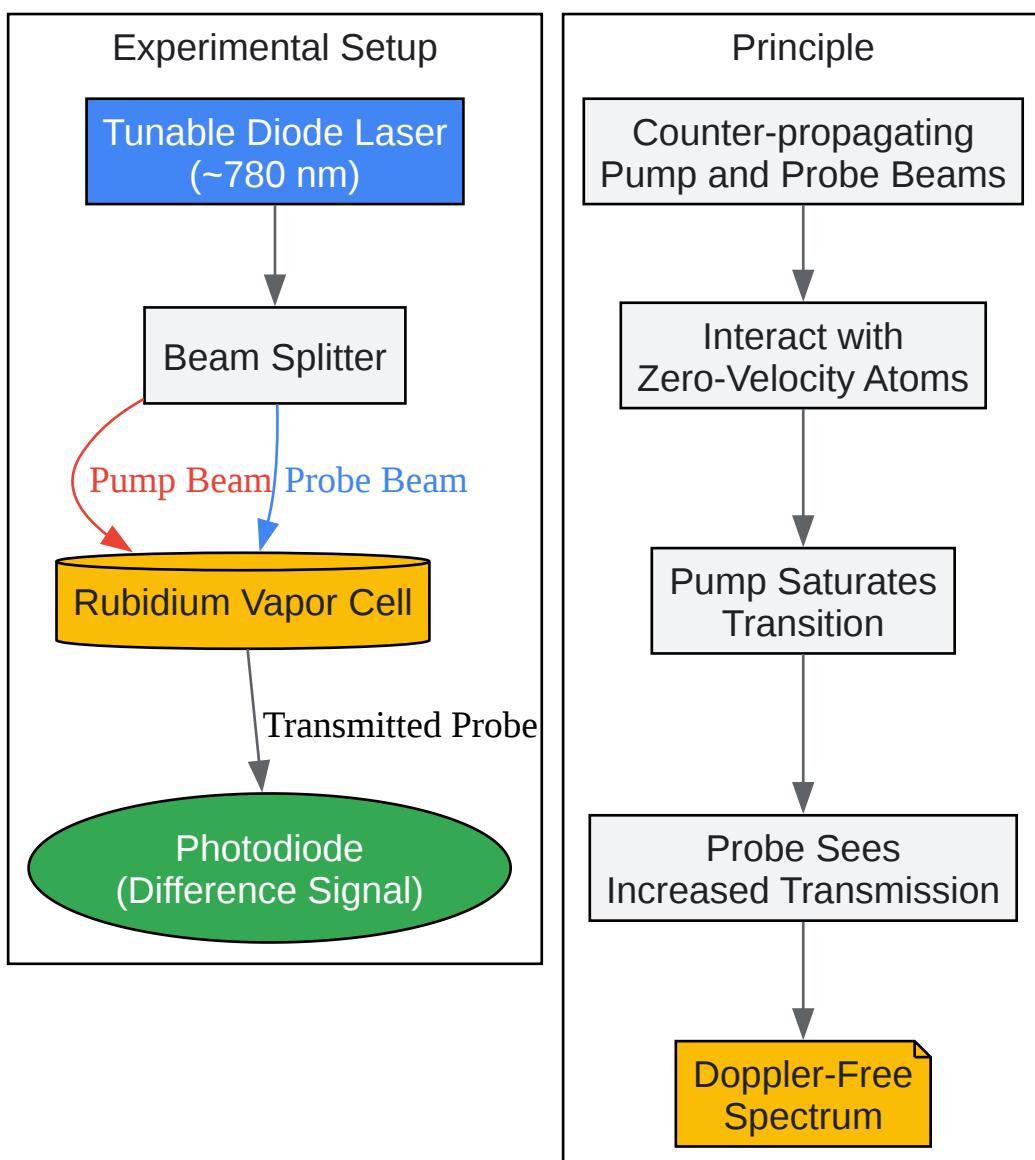
Table 2: D-Line Transition Properties

Transition	Wavelength (Vacuum)	Frequency	Lifetime
D1 ($5^2S_{1,2} \rightarrow 5^2P_{1,2}$)	794.979 nm	377.107 THz	27.70 ns[3]
D2 ($5^2S_{1,2} \rightarrow 5^2P_{3,2}$)	780.241 nm	384.230 THz	26.24 ns[3]

Table 3: Hyperfine Splitting Frequencies for ^{87}Rb

State	$F \rightarrow F'$	Frequency Splitting
$5^2S_{1,2}$ Ground State	$1 \rightarrow 2$	6834.68 MHz[7]
$5^2P_{3,2}$ Excited State	$0 \rightarrow 1$	72.2 MHz
	$1 \rightarrow 2$	157.0 MHz
	$2 \rightarrow 3$	266.5 MHz

Key Experimental Protocols


Precise manipulation and probing of ^{87}Rb atoms are achieved through several key experimental techniques. These protocols form the foundation of modern atomic physics research.

Doppler-Free Saturation Absorption Spectroscopy

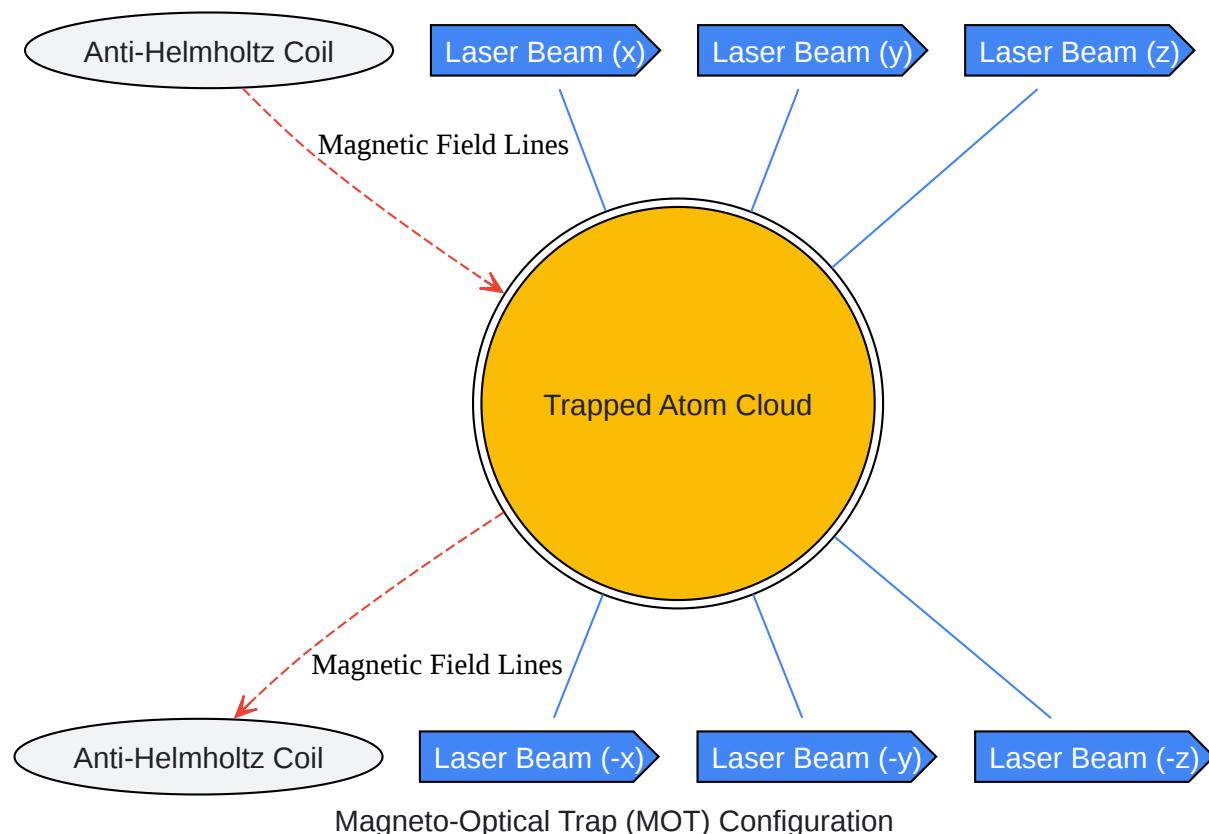
At room temperature, the thermal motion of atoms causes Doppler broadening, which obscures the hyperfine structure.^{[8][9]} Saturation Absorption Spectroscopy is a technique used to overcome this limitation and resolve the natural linewidth of atomic transitions.^{[10][11]}

Experimental Protocol:

- **Laser Setup:** A tunable diode laser is set to the D2 transition wavelength (~780 nm). The output is split into a strong "pump" beam and a weaker "probe" beam.
- **Beam Geometry:** The pump and probe beams are directed to counter-propagate through a vapor cell containing rubidium.
- **Interaction:** The strong pump beam excites atoms of a specific velocity class (those with zero axial velocity relative to the beams), saturating the transition.
- **Detection:** The probe beam's transmission is monitored by a photodiode. When the laser is tuned to an atomic resonance, the probe beam experiences increased transmission because the pump beam has already depleted the ground state population for that velocity class.
- **Signal Processing:** A second, parallel probe beam that does not overlap with the pump beam is often used for background subtraction, resulting in a clean spectrum showing the hyperfine peaks.^{[8][12]}

Saturation Absorption Spectroscopy Workflow

[Click to download full resolution via product page](#)


Workflow for Doppler-Free Spectroscopy.

Laser Cooling and Trapping: The Magneto-Optical Trap (MOT)

A Magneto-Optical Trap (MOT) is the workhorse for producing clouds of ultracold atoms, reaching temperatures in the microkelvin range.^[13] It uses a combination of laser light and a spatially varying magnetic field to cool and confine atoms.^[14]

Experimental Protocol:

- Vacuum System: A high vacuum chamber (typically $< 10^{-9}$ mbar) is prepared with a source of rubidium atoms.[13]
- Laser System: Two lasers are required:
 - Cooling Laser: Tuned slightly below the $F=2 \rightarrow F'=3$ "cycling" transition. This red-detuning ensures that atoms moving towards a laser beam are Doppler-shifted into resonance, absorb a photon, and slow down.
 - Repumping Laser: Tuned to the $F=1 \rightarrow F'=2$ transition. Atoms can decay from the $F'=2$ excited state to the $F=1$ ground state, becoming "dark" to the cooling laser. The repumping laser optically pumps these atoms back into the cooling cycle.[13][15]
- Optical Setup: The cooling laser beam is split into three pairs of counter-propagating, orthogonally polarized beams, which intersect at the center of the chamber.
- Magnetic Field: A pair of anti-Helmholtz coils generates a quadrupole magnetic field with a zero point at the trap center. This field causes a position-dependent Zeeman shift of the atomic energy levels. An atom displaced from the center will preferentially absorb light from the laser beam that pushes it back towards the center, creating a restoring force.
- Trapping: The combination of the red-detuned laser light and the magnetic field gradient creates a viscous damping force and a position-dependent restoring force, resulting in a trapped cloud of cold atoms. The trapped atoms can be observed via their fluorescence.[13]

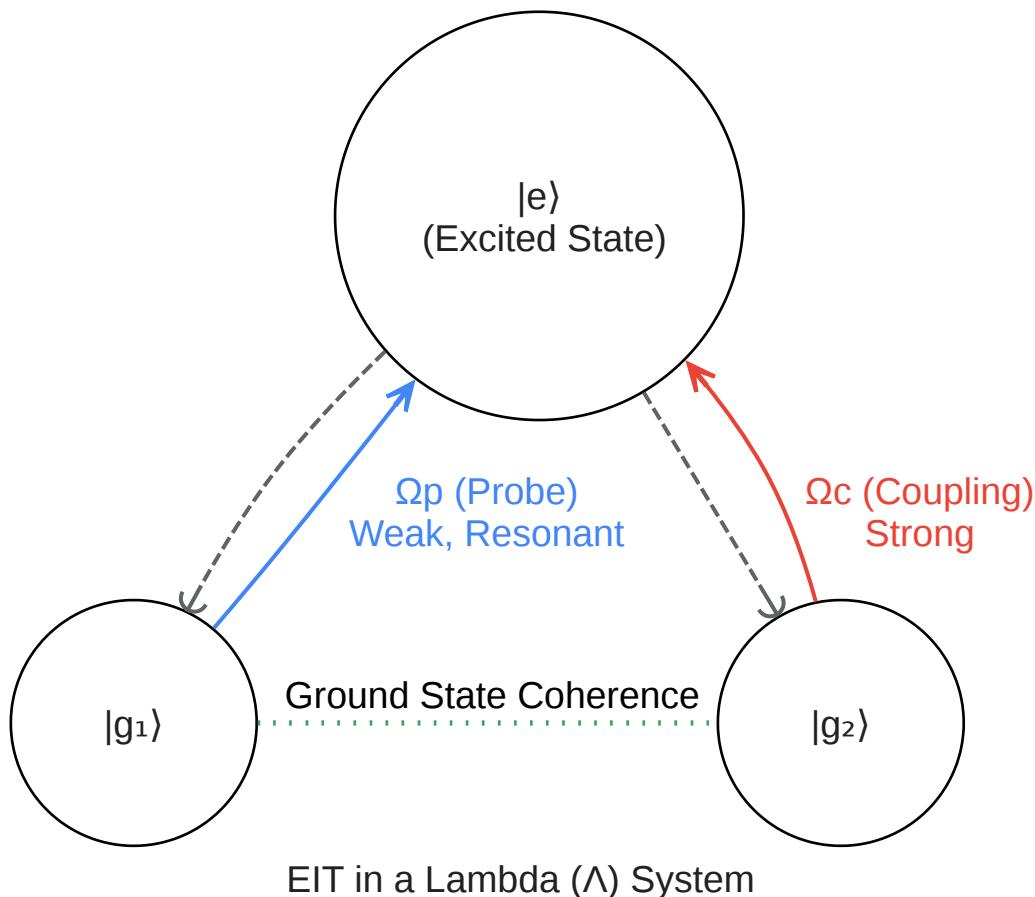
[Click to download full resolution via product page](#)

Schematic of a 3D Magneto-Optical Trap.

Table 4: Typical Parameters for a Rubidium-87 MOT

Parameter	Typical Value
Cooling Transition	$5^2S_{1/2}, F=2 \rightarrow 5^2P_{3/2}, F'=3$ [13]
Repumping Transition	$5^2S_{1/2}, F=1 \rightarrow 5^2P_{3/2}, F'=2$ [13]
Cooling Laser Detuning	-10 to -20 MHz (Red-detuned)
Magnetic Field Gradient	10-15 G/cm
Trapped Atom Number	$10^6 - 10^9$ atoms [13][16]
Cloud Temperature	10 - 500 μ K [13][17]
Cloud Density	$10^{10} - 10^{11}$ atoms/cm ³ [13]

Electromagnetically Induced Transparency (EIT)


EIT is a quantum interference effect that renders an otherwise opaque medium transparent to a resonant probe laser beam in the presence of a second, strong "coupling" laser. [18] It arises from the creation of a coherent dark state.

Experimental Protocol (Λ -System):

- **Atomic System:** A three-level "Lambda" (Λ) system is chosen in ^{87}Rb . This typically involves two ground state hyperfine levels (e.g., $F=1$ and $F=2$ of $5^2S_{1/2}$) and a common excited state (e.g., $F'=2$ of $5^2P_{1/2}$ or $5^2P_{3/2}$). [19]
- **Laser Setup:**
 - **Probe Laser:** A weak laser is tuned to the transition between one ground state and the excited state (e.g., $F=2 \rightarrow F'=2$).
 - **Coupling Laser:** A strong laser is tuned to the transition between the other ground state and the same excited state (e.g., $F=1 \rightarrow F'=2$).
- **Interaction:** Both lasers are simultaneously directed through a ^{87}Rb vapor cell.
- **Coherence:** The two laser fields create a quantum superposition of the two ground states, known as a "dark state." Atoms in this state cannot be excited by either laser field due to

destructive quantum interference.

- Detection: The transmission of the weak probe laser is monitored. When the two-photon resonance condition is met (the frequency difference between the lasers exactly matches the ground state hyperfine splitting), atoms are pumped into the dark state, and the absorption of the probe beam is dramatically reduced, creating a narrow transparency window.[19][20]

[Click to download full resolution via product page](#)

Energy level diagram for EIT.

Applications in Research and Technology

The ability to precisely control the quantum states of ^{87}Rb atoms with light has led to numerous applications.

- Atomic Clocks: Rubidium standards are the most common type of atomic clock, used in GPS satellites and communication networks.[21] They leverage the highly stable and reproducible

frequency of the 6.8 GHz hyperfine transition in the ^{87}Rb ground state to discipline a crystal oscillator.[22][23]

- **Quantum Computing:** Neutral ^{87}Rb atoms are a leading platform for quantum computing.[24] Individual atoms can be trapped in arrays of optical tweezers and manipulated with lasers. Exciting them to high-lying Rydberg states enables strong, controllable interactions between atoms, which can be used to implement quantum gates.[25][26] The long coherence times and precise control make ^{87}Rb an excellent candidate for building scalable quantum processors.[24][27]
- **Fundamental Physics:** Ultracold ^{87}Rb atoms were used to create one of the first Bose-Einstein Condensates (BECs), a state of matter where quantum effects become visible on a macroscopic scale.[24] These systems are used to simulate complex quantum phenomena and perform precision measurements of fundamental constants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sambader.net [sambader.net]
- 2. steck.us [steck.us]
- 3. users.df.uba.ar [users.df.uba.ar]
- 4. researchgate.net [researchgate.net]
- 5. Rubidium-87 - isotopic data and properties [chemlin.org]
- 6. Absolute Isotopic Abundance Ratio and Atomic Weight of Terrestrial Rubidium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tesla.phys.columbia.edu:8080 [tesla.phys.columbia.edu:8080]
- 8. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 9. advlabs.aapt.org [advlabs.aapt.org]
- 10. enspsp.gitlab.io [enspsp.gitlab.io]

- 11. mpq.mpg.de [mpq.mpg.de]
- 12. colorado.edu [colorado.edu]
- 13. english.imp.cas.cn [english.imp.cas.cn]
- 14. 87 Rb atoms cooled and trapped in a magneto-optical trap using low-power diode lasers | Proceedings of the Samahang Pisika ng Pilipinas [proceedings.spp-online.org]
- 15. researchgate.net [researchgate.net]
- 16. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 17. quantumoptics.at [quantumoptics.at]
- 18. pubs.aip.org [pubs.aip.org]
- 19. tandfonline.com [tandfonline.com]
- 20. hbni.ac.in [hbni.ac.in]
- 21. Rubidium standard - Wikipedia [en.wikipedia.org]
- 22. mobatime.com [mobatime.com]
- 23. hyperfine structure - Why Rubidium-87 instead of Rubidium-85 for Atomic Clocks? - Physics Stack Exchange [physics.stackexchange.com]
- 24. What is Rubidium [quera.com]
- 25. Frontiers | Quantum technologies with Rydberg atoms [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. notebookcheck.net [notebookcheck.net]
- To cite this document: BenchChem. [Fundamental interactions of Rubidium-87 with light]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240521#fundamental-interactions-of-rubidium-87-with-light\]](https://www.benchchem.com/product/b1240521#fundamental-interactions-of-rubidium-87-with-light)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com